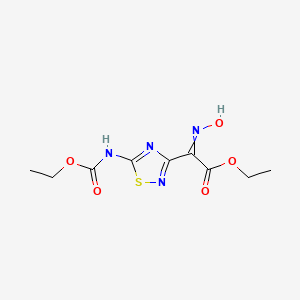
Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate
説明
Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate is a useful research compound. Its molecular formula is C9H12N4O5S and its molecular weight is 288.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its antimicrobial properties and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 288.28 g/mol. It contains a thiadiazole ring, which is known for its biological activity, particularly in the development of antimicrobial agents. The presence of functional groups such as ethoxycarbonyl and hydroxyimino enhances its reactivity and potential bioactivity .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.28 g/mol |
| CAS Number | 1245652-38-3 |
| Purity | Typically ≥ 95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps generally include the formation of the thiadiazole ring followed by the introduction of the ethoxycarbonyl and hydroxyimino groups. Such synthetic pathways are critical for modifying the compound to enhance its pharmacological properties .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. Studies have demonstrated that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance:
- Antibacterial Activity : Compounds with thiadiazole moieties have shown effectiveness against gram-positive and gram-negative bacteria. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Antifungal Activity : The compound has also been tested against fungal strains, showing promising results in inhibiting fungal growth, which suggests potential applications in treating fungal infections .
The mechanism by which this compound exerts its biological effects may involve interactions with cellular enzymes or disruption of cellular processes. The thiadiazole ring is known to interact with various biological macromolecules, potentially leading to alterations in enzyme activity or cellular signaling pathways .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antibacterial Effects : A research article detailed the synthesis and antibacterial evaluation of thiadiazole derivatives, including those similar to this compound. The study found that specific modifications to the structure significantly enhanced antibacterial potency against resistant strains .
- Fungal Inhibition Study : Another study focused on the antifungal properties of thiadiazole derivatives. The results indicated that certain compounds could inhibit fungal growth effectively, suggesting their potential as antifungal agents .
科学的研究の応用
Pharmaceutical Applications
-
Antibiotic Development :
- Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate has been studied for its potential in synthesizing new antibiotics. The structural similarity to known antibiotic agents suggests that derivatives of this compound may exhibit antimicrobial and antifungal properties.
- Research indicates that compounds with thiadiazole rings can interact with biological systems to affect enzyme activity or cellular processes, making them promising candidates for antibiotic development.
-
Biological Activity :
- Studies have shown that derivatives of this compound possess various biological activities, including antimicrobial effects.
- The compound's interactions with biological macromolecules are crucial for understanding its mechanism of action and therapeutic targets.
-
Drug Design :
- The compound is involved in the design of new pharmaceuticals targeting specific enzymes such as phosphodiesterase type 5 (PDE5), which are relevant in treating conditions like erectile dysfunction .
- Its unique combination of functional groups allows for modifications that can enhance efficacy and reduce side effects compared to existing treatments .
Case Studies
-
Antimicrobial Activity :
- A study demonstrated that derivatives of thiadiazole compounds showed significant antimicrobial activity against various pathogens. The specific interactions between these compounds and microbial enzymes were analyzed to elucidate their mechanisms.
-
Synthesis Techniques :
- The synthesis of this compound typically involves multi-step organic reactions. These reactions are tailored to optimize yields and purity for further biological evaluation.
特性
IUPAC Name |
ethyl 2-[5-(ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]-2-hydroxyiminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O5S/c1-3-17-7(14)5(12-16)6-10-8(19-13-6)11-9(15)18-4-2/h16H,3-4H2,1-2H3,(H,10,11,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVLFYMYOIMLJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C1=NSC(=N1)NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















